molecular formula C7H3BrF4S B13429264 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

Cat. No.: B13429264
M. Wt: 275.06 g/mol
InChI Key: VYCXIAYZWPPRNX-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene: is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-3-(trifluoromethylsulfanyl)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the trifluoromethylsulfanyl group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.

Scientific Research Applications

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and trifluoromethylsulfanyl groups make the aromatic ring more susceptible to nucleophilic attack . The bromine atom, being a good leaving group, facilitates the substitution process.

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-4-(trifluoromethyl)sulfonyl benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene is unique due to the presence of both fluorine and trifluoromethylsulfanyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . The trifluoromethylsulfanyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications .

Properties

Molecular Formula

C7H3BrF4S

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H3BrF4S/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H

InChI Key

VYCXIAYZWPPRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)Br)F

Origin of Product

United States

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